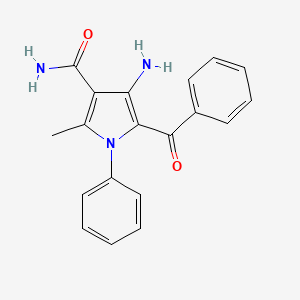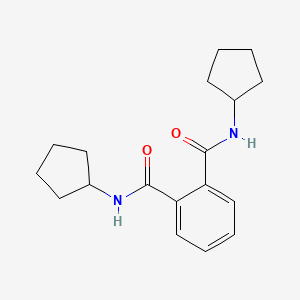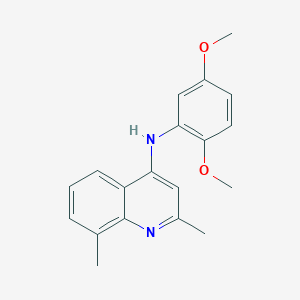![molecular formula C16H23ClN2O2S B5683890 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)
1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine, commonly known as CSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSP belongs to the class of piperazine derivatives and has been shown to have various biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of CSP is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic neurotransmitter systems in the brain. CSP has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. CSP also binds to the D2 dopamine receptor, which is involved in the regulation of motor function and reward.
Biochemical and Physiological Effects:
CSP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and reward. CSP has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and sleep. Moreover, CSP has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CSP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. CSP has also been shown to have low toxicity, which makes it a safe compound to work with in the lab. However, one of the limitations of CSP is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential fully. Moreover, CSP has been shown to have low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on CSP. One of the main areas of focus is the investigation of its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders and inflammatory diseases. Further research is needed to elucidate the exact mechanism of action of CSP and to identify its molecular targets in the brain. Moreover, the development of analogs of CSP with improved pharmacokinetic properties may enhance its therapeutic potential. Finally, the investigation of the safety and efficacy of CSP in animal models and clinical trials is needed to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, CSP is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been shown to have various biological activities that make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to investigate its potential therapeutic applications fully.
Métodos De Síntesis
The synthesis of CSP involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of CSP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reagents.
Aplicaciones Científicas De Investigación
CSP has been extensively studied for its potential therapeutic applications. It has been shown to have various biological activities, including antipsychotic, anxiolytic, and antidepressant effects. CSP has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. Moreover, CSP has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of drugs for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-cyclohexylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTJUXIPZDYKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfonyl]-4-cyclohexylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)


![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)

![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)

![2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
![2-[(diethylamino)thio]-1H-benzimidazole](/img/structure/B5683877.png)
![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)
